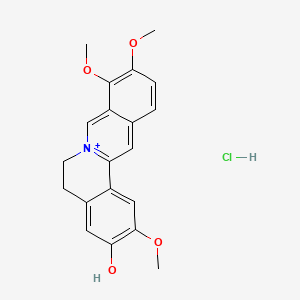

Jatrorrhizine hydrochloride

Description

Natural Occurrence and Significance as a Bioactive Isoquinoline (B145761) Alkaloid

Jatrorrhizine (B191652) is a naturally occurring quaternary protoberberine alkaloid. wikipedia.org It is found in a variety of plant species, contributing to their medicinal properties. nih.gov

Jatrorrhizine has been isolated from a diverse range of plant families, including Annonaceae, Berberidaceae, Menispermaceae, Papaveraceae, Ranunculaceae, and Rutaceae. nih.gov Within these families, several major genera are recognized as significant sources of this alkaloid.

| Genus | Family | Traditional Significance |

|---|---|---|

| Coptis | Ranunculaceae | A primary active component in species like Coptis chinensis (Chinese Goldthread), used in traditional Chinese medicine for clearing heat and detoxification. nih.govspandidos-publications.com |

| Berberis | Berberidaceae | Found in various Berberis species, which have a long history of use in traditional medicine systems worldwide for treating inflammatory conditions and infections. nih.govnih.gov |

| Mahonia | Berberidaceae | Species such as Mahonia aquifolium are sources of jatrorrhizine and have been used in traditional remedies. researchgate.net |

| Tinospora | Menispermaceae | Present in plants like Tinospora cordifolia, which is valued in Ayurvedic medicine for its immunomodulatory and metabolic regulatory properties. nih.govmdpi.com |

| Corydalis | Papaveraceae | Another genus known to contain jatrorrhizine, with species used in traditional medicine for pain relief. nih.gov |

| Thalictrum | Ranunculaceae | This genus is also a source of various isoquinoline alkaloids, including jatrorrhizine. nih.gov |

| Phellodendron | Rutaceae | Found in species like Phellodendron chinense, used in traditional Chinese medicine for its anti-inflammatory and anti-diarrheal properties. researchgate.netresearchgate.net |

| Annickia | Annonaceae | Several species within this genus are utilized in traditional African medicine for treating malaria and other ailments, with jatrorrhizine being one of the active alkaloids. nih.gov |

| Zanthoxylum | Rutaceae | Jatrorrhizine is also found in the stem barks of some Zanthoxylum species. nih.gov |

The presence of jatrorrhizine in the aforementioned plants underpins their use in numerous traditional and ethnobotanical practices. academicjournals.org For centuries, formulations containing these plants have been employed to address a wide range of health issues. researchgate.netscielo.org.mx In traditional Chinese medicine, for instance, herbs rich in jatrorrhizine, such as Coptis chinensis, are key ingredients in remedies for gastrointestinal ailments, inflammation, and infections. spandidos-publications.com The ethnobotanical record highlights the long-standing human interaction with jatrorrhizine-containing plants for medicinal purposes, providing a historical basis for modern pharmacological research. nih.gov

Jatrorrhizine belongs to the protoberberine class of isoquinoline alkaloids. nih.govresearchgate.netresearchgate.netresearchgate.net This classification is based on its core chemical structure, a tetracyclic ring system. nih.gov The protoberberine alkaloids are a significant group of plant secondary metabolites known for their diverse and potent biological activities. nih.gov Jatrorrhizine shares this structural backbone with other well-known alkaloids like berberine (B55584) and palmatine (B190311), though slight variations in their chemical substitutions lead to differences in their pharmacological profiles. nih.govnih.gov

Plant Sources and Traditional Medicinal Contexts

Overview of Key Academic Research Domains

Academic research on jatrorrhizine hydrochloride has explored a multitude of its biological effects. These investigations have been primarily focused on elucidating the molecular mechanisms that underlie its observed pharmacological activities. nih.govresearchgate.netresearchgate.netwikipedia.orgnih.govmdpi.comresearchgate.netacademicjournals.orgresearchgate.netscielo.org.mxnih.govresearchgate.netcellmolbiol.orgnih.govuni-muenchen.dedovepress.combiocrick.commedchemexpress.comdokumen.pubtheses.czrsc.org

Scientific studies have delved into the mechanisms of action of jatrorrhizine across various biological systems. These investigations have revealed its influence on a range of cellular and molecular pathways.

| Pharmacological Activity | Mechanistic Insights from Research |

|---|---|

| Anti-inflammatory | Studies have shown that jatrorrhizine can suppress the activation of the NF-κB signaling pathway and the NLRP3 inflammasome. researchgate.net It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. researchgate.netnih.gov |

| Antimicrobial | Research indicates that jatrorrhizine possesses activity against a range of microbes. nih.gov Derivatives of jatrorrhizine have been synthesized and shown to have enhanced antimicrobial effects. wikipedia.org |

| Anticancer | Investigations have revealed that jatrorrhizine can induce apoptosis in cancer cells. dovepress.com It has also been found to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, and to arrest the cell cycle in the S phase. dovepress.com |

| Antidiabetic & Hypolipidemic | Jatrorrhizine has been shown to improve glucose tolerance and insulin (B600854) sensitivity. spandidos-publications.com Mechanistic studies suggest it upregulates the Akt/AMPK/eNOS signaling pathway and influences the expression of proteins involved in glucose and lipid metabolism, such as LDLR and CYP7A1. nih.govdovepress.com |

| Neuroprotective | Research suggests that jatrorrhizine exhibits neuroprotective effects by inhibiting acetylcholinesterase (AChE) and reducing the uptake of serotonin (B10506) and norepinephrine (B1679862). medchemexpress.com It has also been shown to protect against oxidative stress-induced neuronal injury. researchgate.net |

| Antiviral | This compound has been found to potentiate the inhibitory effect of oseltamivir (B103847) against the neuraminidase of the H7N9 influenza virus. |

| Cardioprotective | Studies indicate that jatrorrhizine can alleviate endothelial cell injury by inhibiting oxidative stress and inflammation, partly through the activation of PPAR-γ. cellmolbiol.org |

Biosynthesis and Synthetic Approaches

The formation of jatrorrhizine in nature and its creation in the laboratory represent two distinct but equally important areas of chemical investigation.

Biosynthesis

The biosynthesis of jatrorrhizine is a complex enzymatic process originating from the amino acid tyrosine. frontiersin.org The pathway proceeds through several key intermediates, with (S)-reticuline being a pivotal branch-point in the formation of many isoquinoline alkaloids. nih.gov The berberine bridge enzyme converts (S)-reticuline into (S)-scoulerine, the common precursor for protoberberine alkaloids. nih.govoup.com

A critical and recently elucidated step in jatrorrhizine's specific biosynthetic pathway involves the demethylation of (S)-tetrahydrocolumbamine. oup.com This discovery has helped to resolve previous questions about whether (S)-scoulerine is a direct precursor. oup.com Further enzymatic reactions, including O-methylation, lead to the final structure of jatrorrhizine. frontiersin.orgoup.com While significant progress has been made, including the identification of specific enzymes like norcoclaurine 6-O-methyltransferase (6OMT) and scoulerine (B1208951) 9-O-methyltransferase (SOMT), the entire biosynthetic pathway is still an area of active investigation. frontiersin.org

Synthetic Approaches

The limited availability of jatrorrhizine from natural sources has spurred the development of synthetic strategies to produce this complex molecule. nih.gov A notable and efficient total synthesis has been achieved in four steps. nih.govacs.orgnih.gov This unified strategy allows for the synthesis of not only jatrorrhizine but also related alkaloids like berberine and coptisine (B600270). acs.orgnih.gov

Analytical Methodologies for Research

To accurately study this compound, researchers rely on a variety of robust analytical techniques for its identification and quantification in different matrices, such as plant extracts and biological fluids. plantscience.cnbrieflands.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of jatrorrhizine. plantscience.cnresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) methods, often using a C18 column, have been developed for the simultaneous determination of jatrorrhizine alongside other related alkaloids like palmatine and berberine. researchgate.netnih.gov These methods are valued for their simplicity, accuracy, and repeatability. nih.gov Detection is typically carried out using a UV detector, with specific wavelengths such as 345 nm being effective for jatrorrhizine and its analogs. researchgate.netmagtechjournal.com

For enhanced sensitivity and selectivity, especially in complex biological samples like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. brieflands.comscribd.com This technique allows for the simultaneous determination of multiple protoberberine alkaloids with high precision. scribd.com The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode provides excellent quantification capabilities. brieflands.com Other analytical methods that have been employed for the determination of jatrorrhizine include spectrophotometry and thin-layer chromatography (TLC) with scanning densitometry. plantscience.cn

Table 1: Analytical Methods for this compound

| Analytical Technique | Common Application | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Quantification in plant extracts and pharmaceutical formulations. researchgate.netnih.gov | Robust, accurate, and allows for simultaneous analysis of multiple alkaloids. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Pharmacokinetic studies in biological fluids (e.g., plasma). brieflands.comscribd.com | High sensitivity, high selectivity, and suitable for complex matrices. scribd.com |

| Spectrophotometry | Direct determination in cell culture extracts. plantscience.cn | Simple and direct measurement at a specific wavelength (e.g., 430 nm). plantscience.cn |

| Thin-Layer Chromatography (TLC) with Scanning | Quantitative analysis after separation on a TLC plate. plantscience.cn | Cost-effective and provides good separation. plantscience.cn |

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. These studies guide the design of new, more potent, and selective derivatives. nih.govconnectjournals.com

Research has shown that modifications to different parts of the jatrorrhizine molecule can significantly alter its biological effects. connectjournals.com For instance, the introduction of various substituents at the 3-position of the jatrorrhizine skeleton has been explored to enhance its cytotoxic activity against cancer cell lines. connectjournals.com

Comparisons with structurally similar protoberberine alkaloids, such as berberine, coptisine, and palmatine, have provided valuable insights into the features that are crucial for specific pharmacological actions. nih.govresearchgate.net For example, the pattern of methoxy (B1213986) and hydroxyl groups on the aromatic rings is a key determinant of activity. acs.org While much of the SAR work has focused on derivatives of the more abundant berberine, the development of efficient total syntheses for jatrorrhizine is expected to facilitate more extensive SAR studies on this specific alkaloid. nih.gov This will enable the creation of a wider range of novel analogs for biological evaluation, potentially leading to the discovery of new therapeutic agents. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMUUZMCSNHBAX-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClNO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Chemical Synthesis of Jatrorrhizine

Plant Biosynthesis Pathways of Jatrorrhizine (B191652)

The biosynthesis of jatrorrhizine in plants is a specialized metabolic pathway that branches off from the central pathway of benzylisoquinoline alkaloid (BIA) biosynthesis. This pathway has been a subject of extensive research, with recent studies providing significant insights into previously uncharacterized steps.

The biosynthesis of jatrorrhizine begins with the formation of the pivotal intermediate, (S)-reticuline, which undergoes a series of enzymatic transformations to yield the jatrorrhizine scaffold.

(S)-Reticuline is a central branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids. cabidigitallibrary.org It serves as the precursor for several distinct classes of alkaloids, including morphinans, benzophenanthridines, and protoberberines. cabidigitallibrary.org The biosynthesis of all BIAs commences with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. wiley.com A series of subsequent enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into (S)-reticuline. nih.gov From this crucial juncture, the pathway to jatrorrhizine and other protoberberine alkaloids begins. nih.gov

The first committed step in the biosynthesis of protoberberine alkaloids from (S)-reticuline is the formation of (S)-scoulerine. This reaction is catalyzed by the berberine (B55584) bridge enzyme (BBE), a flavin-dependent oxidase. cabidigitallibrary.orgresearchgate.net The BBE facilitates an oxidative cyclization of (S)-reticuline, forming a carbon-carbon bond between the N-methyl group and the phenolic ring to create the characteristic tetracyclic protoberberine core. nih.gov This intramolecular C-C coupling is a unique and crucial step that directs the metabolic flow towards the synthesis of berberine, sanguinarine, and other related alkaloids. nih.gov

Historically, the precise biosynthetic route from (S)-scoulerine to jatrorrhizine was not fully understood. It was proposed that a combination of demethylation and methylation reactions were necessary to achieve the specific substitution pattern of jatrorrhizine. nih.gov A key challenge was to explain the absence of a methyl group at the C-3 position in jatrorrhizine, a feature present in many other major protoberberine alkaloids produced in plants like Coptis chinensis. oup.com This led to the hypothesis that a demethylase must be involved to remove the O-methylation at C-3 at some stage in the pathway. oup.com

Recent research has shed light on these previously enigmatic steps. Studies have identified specific O-methyltransferases (OMTs) and demethylases that play a role in the biosynthesis of jatrorrhizine and other protoberberine alkaloids. For instance, scoulerine (B1208951) 9-O-methyltransferase (SOMT) is known to methylate (S)-scoulerine to yield (S)-tetrahydrocolumbamine. researchgate.netresearchgate.net The subsequent steps leading to jatrorrhizine, however, remained elusive until the recent characterization of specific demethylases.

A significant breakthrough in understanding jatrorrhizine biosynthesis came with the identification and characterization of two demethylases in Coptis chinensis. oup.comhep.com.cn These enzymes were found to be responsible for removing the C-3 methyl group and the methylenedioxy bridge of ring D in protoberberine alkaloids, allowing for the redirection of metabolites into different biosynthetic routes, including the one leading to jatrorrhizine. oup.comhep.com.cn This discovery resolved a long-standing question about how the specific substitution pattern of jatrorrhizine is achieved.

Further enzymatic characterization has also identified a 2-O-methyltransferase, CcOMT1, and a flavin-dependent oxidase, CcTHBO, in Coptis chinensis. hep.com.cn These enzymes are responsible for the common 2-O-methylation and the assembly of the aromatic ring C in protoberberine alkaloids, respectively. hep.com.cn The identification of these enzymes provides a more complete picture of the enzymatic machinery involved in jatrorrhizine biosynthesis.

| Enzyme | Function in Jatrorrhizine Biosynthesis | Plant Source |

| Berberine Bridge Enzyme (BBE) | Catalyzes the conversion of (S)-reticuline to (S)-scoulerine. cabidigitallibrary.orgresearchgate.net | Eschscholzia californica, Berberis beaniana |

| Demethylases | Remove the C-3 methyl group from protoberberine precursors, a key step in forming the jatrorrhizine structure. oup.comhep.com.cn | Coptis chinensis |

| 2-O-methyltransferase (CcOMT1) | Responsible for the 2-O-methylation observed in the jatrorrhizine molecule. hep.com.cn | Coptis chinensis |

| Flavin-dependent oxidase (CcTHBO) | Involved in the assembly of the aromatic ring C of the protoberberine skeleton. hep.com.cn | Coptis chinensis |

The elucidation of the enzymes involved in jatrorrhizine biosynthesis has revealed a highly interconnected metabolic network in Coptis chinensis. oup.comhep.com.cn This network demonstrates that the biosynthesis of various protoberberine alkaloids, including berberine, palmatine (B190311), coptisine (B600270), and jatrorrhizine, are not linear, independent pathways but are instead intricately linked. hep.com.cn The substrate promiscuity of some of the characterized enzymes allows for a metabolic grid where intermediates can be channeled into different routes, leading to the diverse array of alkaloids found in the plant. oup.com

This network analysis has shown that the newly identified demethylases can modulate the composition of protoberberine alkaloids by removing methyl groups, thereby allowing these demethylated metabolites to be redirected into different biosynthetic pathways. oup.comhep.com.cn This provides the plant with metabolic flexibility and the ability to produce a range of bioactive compounds. The understanding of this biosynthetic network opens up possibilities for the targeted production of specific, high-value protoberberine alkaloids through metabolic engineering. researchgate.net

Precursor Identification and Enzymatic Transformations

Chemoenzymatic and Biotechnological Production Strategies

The total synthesis of jatrorrhizine has been successfully accomplished through a concise and efficient four-step process. frontiersin.org A key transformation in this synthetic route is the Pictet-Spengler reaction, a well-established method for constructing tetrahydroisoquinoline scaffolds. nih.govnih.govwikipedia.org

Table 1: Key Steps in the Total Synthesis of Jatrorrhizine

| Step | Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pictet–Spengler reaction | Phenethylamine 2c, 2,2-dimethoxyacetaldehyde (B46314) (3) | Tetrahydroisoquinoline 5c | 82 |

| 2 | Reductive amination | Tetrahydroisoquinoline 5c, 2,3-dimethoxybenzaldehyde (B126229) (4ac) | Tertiary amine 10 | 60 |

| 3 & 4 | Friedel–Crafts cyclization and Oxidation | Tertiary amine 10 | Jatrorrhizine (1c) | 41 |

Data sourced from Mori-Quiroz et al., 2018. nih.gov

The production of complex plant metabolites like jatrorrhizine can be challenging due to the slow growth of the source plants and low yields. nih.gov Microbial biosynthesis, particularly using engineered yeast platforms, presents a promising alternative for producing valuable alkaloids and their precursors. frontiersin.orgnih.gov

The biosynthesis of isoquinoline (B145761) alkaloids, including jatrorrhizine, proceeds through a common pathway that forms the pivotal intermediate (S)-reticuline. nih.gov This molecule serves as a branch-point for the synthesis of numerous isoquinoline alkaloids. frontiersin.orgnih.gov Significant progress has been made in producing this key precursor in heterologous systems. Researchers have successfully engineered yeast (Saccharomyces cerevisiae) to produce high levels of (S)-reticuline, with reported titers reaching up to 4.6 g/L. frontiersin.orgnih.gov This is achieved by introducing and optimizing the expression of genes from plants and other organisms into the yeast cells. google.com

From (S)-reticuline, the pathway to jatrorrhizine involves the formation of (S)-scoulerine, catalyzed by the berberine bridge enzyme. nih.gov However, the precise subsequent steps leading to jatrorrhizine have been a subject of investigation. nih.govoup.com It has been proposed that the biosynthesis involves demethylation and methylation reactions. frontiersin.orgnih.gov Recent studies have shed light on this by identifying specific demethylases that can act on protoberberine alkaloid intermediates. oup.com These enzymes are crucial as they can remove methyl groups, allowing the pathway to be redirected towards jatrorrhizine. oup.com The expression of these biosynthetic enzymes in yeast is a key strategy for reconstructing the entire jatrorrhizine pathway in a microbial host. oup.com

While the complete heterologous production of jatrorrhizine is still under development, the successful high-level production of its essential precursor, (S)-reticuline, in yeast demonstrates the feasibility of using microbial platforms for the sustainable and scalable production of this important alkaloid. frontiersin.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-reticuline |

| (S)-scoulerine |

| 2,2-dimethoxyacetaldehyde |

| 2,3-dimethoxybenzaldehyde |

| Jatrorrhizine |

| Phenethylamine |

| Tetrahydroisoquinoline |

Advanced Analytical and Isolation Methodologies for Jatrorrhizine Hydrochloride Research

Extraction and Isolation from Botanical Materials

Jatrorrhizine (B191652) is an isoquinoline (B145761) alkaloid found in a variety of plant families, including Berberidaceae, Menispermaceae, and Rutaceae. nih.gov Key botanical sources include species such as Coptis chinensis (Coptidis Rhizoma), Mahonia bealei, and Fibraurea recisa. nih.govgoogle.com

The primary method for extracting jatrorrhizine from these plant materials is an acid-base solvent technique. google.com This process typically involves the following steps:

Acidic Extraction: The pulverized plant material is refluxed with an acidic aqueous solvent. google.com Solvents commonly used are water, ethanol, or methanol, made acidic with hydrochloric acid or sulfuric acid, typically at a concentration of 0.1% to 2%. google.com This step protonates the alkaloids, making them soluble in the aqueous phase.

pH Adjustment and Precipitation: The acidic extract is filtered, and the solvent is partially recovered. A base is then added to the solution to adjust the pH, causing the alkaloids to precipitate out of the solution.

Purification: The crude precipitate undergoes further purification. This can involve redissolving it in an alkaline aqueous solvent, followed by another round of pH adjustment to precipitate the compound. google.com Further refinement often employs chromatographic techniques, such as column chromatography over silica (B1680970) gel or macroporous adsorbent resins, to achieve a higher purity of jatrorrhizine, often exceeding 80%. google.com A patented method describes using a 0.1%-1.0% sulfuric acid solution for initial dipping, followed by macroporous adsorbent resin chromatography and elution with 10%-60% ethanol. google.com

In addition to traditional methods, modern "green" extraction techniques using Natural Deep Eutectic Solvents (NADES) have been explored for extracting alkaloids like jatrorrhizine hydrochloride, offering a more environmentally friendly alternative. mdpi.com

**3.2. Chromatographic Separation Techniques

Chromatography is indispensable for the separation and quantification of this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the definitive method for the quantitative analysis and purity verification of this compound. magtechjournal.comresearchgate.net It offers high precision, speed, and accuracy for simultaneously determining this compound alongside other related alkaloids like berberine (B55584) hydrochloride and palmatine (B190311) hydrochloride. magtechjournal.comresearchgate.netingentaconnect.com

Research studies have established validated HPLC methods with specific chromatographic conditions for reliable analysis. magtechjournal.comsciencepublishinggroup.com A common setup utilizes a reversed-phase C18 column. magtechjournal.comresearchgate.net The mobile phase typically consists of an acetonitrile-water mixture, often buffered or containing ion-pair reagents like potassium dihydrogen phosphate (B84403) and sodium dodecyl sulfate (B86663) to improve peak shape and separation. magtechjournal.comresearchgate.netchemfaces.com Detection is consistently performed using a UV detector set at a wavelength of approximately 345 nm or 348 nm, where protoberberine alkaloids exhibit strong absorbance. researchgate.netsciencepublishinggroup.comchemfaces.com These methods demonstrate good linearity over a defined concentration range and high average recovery rates, often around 99.7%, confirming their accuracy and reliability for quality control. magtechjournal.comresearchgate.net Commercial preparations of this compound for research are typically verified by HPLC to have a purity of 98% or higher. aobious.com

Table 1: Exemplary HPLC Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Agilent Extend C18 (4.6 mm × 150 mm, 5 μm) magtechjournal.comresearchgate.net | Diamonsil ODS C18 (4.6 mm x 250 mm, 5 µm) sciencepublishinggroup.com |

| Mobile Phase | Acetonitrile : Water (containing 0.34 g potassium dihydrogen phosphate and 0.17 g sodium dodecyl sulfate per 100 mL) (45:55 v/v) magtechjournal.comresearchgate.netchemfaces.com | Acetonitrile (A) and 50 mM potassium phosphate buffer, pH 3.0 (B) with gradient elution sciencepublishinggroup.com |

| Flow Rate | 1.0 mL/min magtechjournal.comresearchgate.netchemfaces.com | 1.0 mL/min sciencepublishinggroup.com |

| Detection Wavelength | 345 nm magtechjournal.comresearchgate.netchemfaces.com | 348 nm sciencepublishinggroup.com |

| Column Temperature | 35 °C magtechjournal.comresearchgate.netchemfaces.com | 30 °C sciencepublishinggroup.com |

| Linearity Range (Jatrorrhizine) | 0.305–6.1 mg/L (r=0.9991) magtechjournal.com | 1.50–20 µg/mL sciencepublishinggroup.com |

| Average Recovery | 99.7% (RSD = 1.67%) magtechjournal.com | Not Specified |

Spectroscopic and Mass Spectrometric Techniques for Structural Characterization in Research Contexts

For unequivocal structural confirmation of isolated jatrorrhizine, spectroscopic and spectrometric analyses are essential. These techniques provide detailed information about the molecule's atomic connectivity and mass.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying jatrorrhizine and its metabolites. researchgate.net In positive electrospray ionization (ESI+) mode, jatrorrhizine typically shows a prominent molecular ion [M]⁺. researchgate.netakjournals.com High-resolution mass spectrometry, such as UHPLC-Q-TOF-MS, allows for the determination of the precise molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that serve as a structural fingerprint. For jatrorrhizine, a significant fragment ion is observed corresponding to the loss of a methyl group and a hydrogen atom ([M–CH₃-H]⁺). akjournals.com This fragmentation helps to distinguish it from its isomer, columbamine. akjournals.com The analysis of berberine metabolites in rat plasma has identified glucuronide-conjugated jatrorrhizine, showcasing the utility of MS in metabolic studies. mdpi.com

Table 2: Mass Spectrometric Data for Jatrorrhizine

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| Mass Spectrometry | Not Specified | 338.12 [M]⁺ | Not Specified | researchgate.net |

| ESI-MS/MS | Positive | 338.15 [M]⁺ | 322.15 [M–CH₃-H]⁺ | akjournals.com |

| UHPLC-Q-TOF-MS (Metabolite) | Positive | 514.1805 [M+H]⁺ (as glucuronide conjugate) | 338.1459 (aglycone) | mdpi.com |

In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the complete structural elucidation of the molecule. Both ¹H and ¹³C NMR provide data on the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous assignment of the entire molecular structure, which is confirmed by comparison with published data. researchgate.net Ultraviolet (UV) spectroscopy is also used for preliminary identification and quantification, with jatrorrhizine showing characteristic absorption maxima at approximately 227, 266, 351, and 437 nm. caymanchem.com

Pharmacological Mechanisms of Action of Jatrorrhizine Hydrochloride at Cellular and Molecular Levels

Molecular Target Identification and Characterization

Jatrorrhizine (B191652) hydrochloride's diverse pharmacological profile is a result of its interaction with a multitude of molecular targets. These interactions range from direct binding to enzymes and receptors to the modulation of gene expression through nuclear receptors and transcription factors.

Receptor and Enzyme Interactions

Jatrorrhizine hydrochloride has been shown to interact with several receptors and enzymes, influencing their activity and downstream signaling pathways.

Acetylcholinesterase (AChE): Jatrorrhizine is an inhibitor of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). medkoo.comlktlabs.comselleckchem.com This inhibition leads to increased acetylcholine levels, which is relevant in the context of neurodegenerative diseases. lktlabs.com

Monoamine Oxidase-A (MAO-A): Research indicates that jatrorrhizine can inhibit MAO-A, an enzyme involved in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862).

Organic Cation Transporters (OCT) and Plasma Membrane Monoamine Transporter (PMAT): The transport and cellular uptake of jatrorrhizine are mediated by transporters such as OCT and PMAT.

Indoleamine 2,3-dioxygenase-1 (IDO-1): Jatrorrhizine has been identified as an inhibitor of IDO-1, an enzyme implicated in immune tolerance and cancer.

TRAF2 and NCK-interacting kinase (TNIK): Molecular docking studies have revealed a good binding affinity and interaction between jatrorrhizine and TNIK, a kinase involved in cancer cell proliferation and metastasis. nih.govresearchgate.netnih.govresearchgate.net Jatrorrhizine has been shown to inhibit TNIK, leading to the downregulation of the Wnt/β-catenin signaling pathway. cambridge.org

Neuraminidase: Jatrorrhizine exhibits a potent inhibitory effect on the neuraminidase of the H7N9 avian influenza virus. rsc.orgchemfaces.comrsc.orgresearchgate.net It binds to the active site of the enzyme, and studies suggest it can potentiate the inhibitory effect of oseltamivir (B103847). rsc.orgrsc.org

Nuclear Receptor Modulation

This compound can modulate the activity of nuclear receptors, which are critical regulators of gene expression involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor-α (PPAR-α): Jatrorrhizine has been found to upregulate the expression of PPAR-α. nih.govspandidos-publications.comspandidos-publications.com This activation is associated with the promotion of fatty acid β-oxidation, contributing to its lipid-lowering effects. nih.govspandidos-publications.com

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Jatrorrhizine can activate PPAR-γ, which plays a role in its protective effects against endothelial cell injury. cellmolbiol.org

Transcription Factor Regulation

The compound influences the activity of several transcription factors, thereby controlling the expression of genes involved in various cellular processes.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Jatrorrhizine downregulates the hepatic expression of SREBP-1c, a key transcription factor in lipogenesis. nih.govspandidos-publications.comspandidos-publications.comd-nb.info This contributes to its ability to ameliorate hyperlipidemia. spandidos-publications.comspandidos-publications.com

Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1): In the context of osteoclastogenesis, jatrorrhizine suppresses the RANKL-induced production of NFATc1, a master regulator of osteoclast differentiation. dntb.gov.uaresearchgate.netfrontiersin.org

c-fos: Jatrorrhizine has been shown to modulate the transcription factor c-Fos, which is involved in cell proliferation and differentiation. researchgate.net

Forkhead box P3 (FOXP3): There is evidence to suggest that jatrorrhizine can regulate the expression of FOXP3, a key transcription factor for regulatory T cells.

Modulation of Key Proteins

This compound exerts its effects by modulating a wide range of key proteins involved in critical cellular pathways.

Insulin (B600854) and Lipid Metabolism:

It upregulates the expression of Insulin Receptor Substrate 2 (IRS2) , Phosphoinositide 3-Kinase Regulatory Subunit 1 (PI3KR1) , phosphorylated Protein Kinase B (p-AKT) , and phosphorylated AMP-activated Protein Kinase (p-AMPK) . nih.govd-nb.infonih.govdntb.gov.uanih.gov

It enhances the expression of Glucose Transporter 4/1/2 (GLUT4/1/2) , facilitating glucose uptake. nih.govresearchgate.net

Jatrorrhizine increases the expression of hepatic Low-Density Lipoprotein Receptor (LDLR) and downregulates 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) , contributing to lower cholesterol levels. nih.gov

It also regulates Cholesterol 7 alpha-hydroxylase (CYP7A1) . nih.gov

The compound downregulates Fatty Acid Synthase (FAS) and upregulates Carnitine Palmitoyltransferase 1A (CPT1A) , thereby inhibiting fatty acid synthesis and promoting their oxidation. nih.govspandidos-publications.comspandidos-publications.comdntb.gov.uamdpi.com

Cell Adhesion and Migration:

Jatrorrhizine impedes the expression of VE-cadherin , a key protein in tumor vasculogenic mimicry and angiogenesis. chemfaces.com

It upregulates E-cadherin and downregulates N-cadherin , which is associated with the inhibition of epithelial-mesenchymal transition (EMT) in cancer cells. nih.gov

Inflammation and Osteoclastogenesis:

It suppresses the activation of TNF receptor-associated factor 6 (TRAF6) and TAK1-RACK .

In the context of bone resorption, jatrorrhizine downregulates the expression of osteoclastic marker genes such as Cathepsin K , the Calcitonin Receptor , and Tartrate-resistant acid phosphatase (TRAP) . dntb.gov.uaresearchgate.net

Cellular and Subcellular Modulations

This compound's molecular interactions translate into significant effects at the cellular level, particularly influencing cell cycle progression.

Cell Cycle Progression and Arrest

Jatrorrhizine has been shown to induce cell cycle arrest in various cancer cell lines, thereby inhibiting their proliferation.

G0/G1 transition: Mechanistic studies have demonstrated that jatrorrhizine induces cell cycle arrest at the G0/G1 transition phase in metastatic melanoma cells and leukemia K562 cells. selleckchem.comchemfaces.comresearchgate.netsemanticscholar.org

p21 and p27 overexpression: This cell cycle arrest is accompanied by the overexpression of the cell cycle-suppressive genes p21 and p27 . medkoo.comlktlabs.comselleckchem.comchemfaces.comresearchgate.netsemanticscholar.org In contrast, in colorectal cancer cells, jatrorrhizine has been observed to arrest the cell cycle in the S phase. dovepress.com

Table 1: Summary of Molecular Targets of this compound

| Category | Target | Effect of Jatrorrhizine | Associated Pharmacological Action |

|---|---|---|---|

| Receptors & Enzymes | Acetylcholinesterase (AChE) | Inhibition | Neuroprotection |

| Monoamine Oxidase-A (MAO-A) | Inhibition | Antidepressant-like effects | |

| TRAF2 and NCK-interacting kinase (TNIK) | Inhibition | Anticancer | |

| Neuraminidase | Inhibition | Antiviral (Influenza) | |

| Nuclear Receptors | PPAR-α | Upregulation | Lipid-lowering |

| PPAR-γ | Activation | Anti-inflammatory, Endothelial protection | |

| Transcription Factors | SREBP-1c | Downregulation | Lipid-lowering |

| NFATc1 | Suppression | Inhibition of osteoclastogenesis | |

| c-fos | Modulation | Regulation of cell proliferation | |

| Key Proteins | IRS2, PI3KR1, p-AKT, p-AMPK | Upregulation | Improved insulin sensitivity |

| GLUT4/1/2 | Upregulation | Enhanced glucose uptake | |

| LDLR, HMGCR, CYP7A1 | Modulation | Cholesterol regulation | |

| FAS, CPT1A | Downregulation, Upregulation | Regulation of fatty acid metabolism | |

| VE-cadherin, E-cadherin, N-cadherin | Modulation | Inhibition of angiogenesis and metastasis | |

| Cathepsin K, Calcitonin Receptor, TRAP | Downregulation | Inhibition of bone resorption | |

| Cell Cycle Regulators | p21, p27 | Overexpression | Cell cycle arrest (G0/G1) |

Endoplasmic Reticulum Stress Pathway Interventions

This compound has been shown to intervene in the endoplasmic reticulum (ER) stress response, a critical cellular process that manages the accumulation of unfolded or misfolded proteins. The ER stress response is primarily mediated by three transmembrane proteins: PERK, ATF6, and IRE1. biomolther.org

In hyperglycemic conditions, jatrorrhizine has been observed to attenuate ER stress. researchgate.netresearchgate.netdntb.gov.ua Studies on mouse aortas and human umbilical vein endothelial cells (HUVECs) have demonstrated that high glucose levels induce the phosphorylation of c-Jun N-terminal kinase (JNK) and eukaryotic initiation factor 2α (eIF2α), as well as the cleavage of ATF6 and splicing of X-box binding protein 1 (XBP1). nih.gov Treatment with jatrorrhizine significantly mitigated these effects. nih.gov Specifically, jatrorrhizine was found to reverse the increased phosphorylation of JNK and eIF2α, and reduce the levels of cleaved ATF6 and spliced XBP1 in the aortas of diet-induced obese mice. nih.gov This suggests that jatrorrhizine helps to restore ER homeostasis under conditions of metabolic stress.

The unfolded protein response (UPR) is regulated by these three ER stress sensors. biomolther.org Normally, these sensors are kept inactive through their association with BiP (Binding immunoglobulin protein). biomolther.org When unfolded proteins accumulate, BiP dissociates, leading to the activation of PERK, IRE1, and ATF6. biomolther.org Activated PERK phosphorylates eIF2α, which reduces global protein synthesis while promoting the translation of ATF4, a transcription factor for cytoprotective genes. biomolther.org Activated IRE1 splices XBP1 mRNA to produce XBP1s, another transcription factor that upregulates genes for chaperones and ER-associated degradation (ERAD). biomolther.org ATF6, upon activation, moves to the Golgi apparatus where it is cleaved, and its cytosolic fragment translocates to the nucleus to activate the expression of chaperones and ERAD components. biomolther.org The ability of jatrorrhizine to modulate these pathways underscores its potential in managing diseases associated with ER stress.

Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production and are also key regulators of cellular life and death processes. This compound has been found to positively influence mitochondrial function and bioenergetics, particularly under conditions of oxidative stress. cellmolbiol.orgcellmolbiol.orgcellmolbiol.org

Key parameters of mitochondrial health include the mitochondrial membrane potential (MMP), ATP synthesis, and the production of reactive oxygen species (ROS). nih.govaurorascientific.com In a study investigating the effects of this compound on tert-butyl hydroperoxide (t-BHP)-induced oxidative damage in mouse brain endothelial cells, it was found that the compound significantly enhanced the mitochondrial membrane potential and maintained ATP synthesis. cellmolbiol.orgcellmolbiol.orgnih.gov Furthermore, this compound markedly inhibited the production of ROS and lipid peroxidation. cellmolbiol.orgcellmolbiol.orgnih.gov

The production of ROS by mitochondria is highly sensitive to the mitochondrial membrane potential. plos.org An increase in the membrane potential can lead to an overproduction of ROS. plos.org By preserving the mitochondrial membrane potential and ATP synthesis while reducing ROS production, this compound demonstrates a protective effect on mitochondrial function, which is crucial for cell survival and function. cellmolbiol.orgcellmolbiol.org This regulation of mitochondrial bioenergetics is a key aspect of its mechanism of action in protecting cells from oxidative damage. cellmolbiol.org

Cellular Proliferation and Migration Regulation

This compound has demonstrated significant effects on the regulation of cellular proliferation and migration, particularly in the context of cancer and inflammatory conditions.

In studies involving C8161 human metastatic melanoma cells, this compound was found to suppress cell proliferation in a dose-dependent manner. chemfaces.comphytopurify.com Mechanistic investigations revealed that the compound induced a G0/G1 cell cycle arrest in these tumor cells. frontiersin.org Similarly, in the context of rheumatoid arthritis, this compound was shown to inhibit the proliferation and migration of fibroblast-like synoviocytes (FLS). nih.govnih.govresearchgate.net Specifically, it significantly inhibited the TNFα-induced proliferation of MH7A cells, a human synovial fibroblast cell line. nih.govresearchgate.net The anti-proliferative and anti-migratory effects on FLS are thought to be beneficial in ameliorating the destructive aspects of rheumatoid arthritis. nih.govnih.govresearchgate.net

The tables below summarize the observed effects of this compound on cellular proliferation and migration in different cell types.

Table 1: Effect of this compound on Cellular Proliferation

| Cell Type | Condition | Effect | Reference |

|---|---|---|---|

| C8161 Human Metastatic Melanoma Cells | Dose-dependent treatment | Inhibition of proliferation | chemfaces.comphytopurify.com |

Table 2: Effect of this compound on Cellular Migration

| Cell Type | Condition | Effect | Reference |

|---|

Angiogenesis and Neovascularization Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. This compound has been identified as an inhibitor of angiogenesis and neovascularization.

Studies have shown that this compound can reduce C8161 metastatic melanoma cell-mediated neovascularization both in vitro and in vivo. chemfaces.comphytopurify.comcaymanchem.com This inhibitory effect is partly attributed to its ability to impede the expression of the gene for VE-cadherin, a key protein involved in tumor vasculogenic mimicry and angiogenesis. chemfaces.comphytopurify.com The compound's ability to inhibit the proliferation of metastatic melanoma cells, coupled with its anti-angiogenic properties, suggests its potential as an anti-melanoma agent. chemfaces.comphytopurify.comfrontiersin.orgbenthamscience.com

Gene Expression Profiles Related to Cellular Processes

The pharmacological effects of this compound are also reflected in its ability to modulate the expression of specific genes involved in various cellular processes.

In the context of inflammation and rheumatoid arthritis, this compound has been shown to downregulate the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs). nih.gov Specifically, in TNFα-stimulated MH7A cells, it significantly inhibited the transcript levels of IL-1β, IL-6, IL-8, MMP-2, and MMP-3. nih.gov This downregulation of gene expression was also confirmed at the protein level. nih.gov

In the context of endothelial dysfunction and oxidative stress, the protective effects of this compound have been linked to the protein expression of the peroxisome proliferator-activated receptor-γ (PPAR-γ) gene. cellmolbiol.orgcellmolbiol.orgnih.gov Furthermore, as mentioned in the angiogenesis section, this compound impedes the expression of the VE-cadherin gene, which is crucial for neovascularization. chemfaces.comphytopurify.com

Studies have also indicated that the alkaloids found in Coptis chinensis, including jatrorrhizine, can influence signaling pathways such as Wnt1/β-catenin and PI3K/AKT/mTOR, which are involved in the treatment of arthritis. researchgate.net

Signaling Pathway Perturbations

MAPK Signaling Pathways (e.g., ERK, p38, JNK phosphorylation)

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. nih.govd-nb.info this compound has been shown to perturb these pathways, particularly the ERK, p38, and JNK branches.

In TNFα-stimulated MH7A rheumatoid arthritis fibroblast-like synoviocytes, this compound significantly inhibited the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, while having no effect on c-Jun N-terminal kinase (JNK) phosphorylation. nih.gov This suggests that the anti-inflammatory and anti-proliferative effects of jatrorrhizine in this context are mediated through the blockade of the ERK and p38 signaling pathways. nih.govnih.gov

Conversely, in a study on murine norovirus-infected RAW264.7 macrophages, jatrorrhizine was found to inhibit the phosphorylation of ERK and p38, but not JNK, to suppress NLRP3 inflammasome activation. mdpi.com However, another study on HCT8 cells reported that SN38, a metabolite of CPT-11, increased the phosphorylation of p38, ERK1/2, and JNK, contributing to decreased cell proliferation and increased IL-8 expression. spandidos-publications.com This highlights that the effect of compounds on MAPK pathways can be cell-type and stimulus-dependent. The activation of MAPK pathways involves a cascade of kinases, and they are strongly activated by stress signals like TNF-α and IL-1β. d-nb.info

The table below summarizes the effects of this compound on MAPK signaling pathways in different cellular contexts.

Table 3: Effect of this compound on MAPK Signaling Pathways

| Cell Type | Stimulus | Effect on ERK Phosphorylation | Effect on p38 Phosphorylation | Effect on JNK Phosphorylation | Reference |

|---|---|---|---|---|---|

| MH7A Cells | TNFα | Inhibited | Inhibited | No effect | nih.gov |

NF-κB Signaling Pathway Modulation

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. mdpi.comnih.gov This modulation occurs through the inhibition of IκBα (inhibitor of kappa B alpha) degradation and the subsequent suppression of the nuclear translocation of the p65 subunit of NF-κB. mdpi.com

Under normal conditions, NF-κB complexes are held inactive in the cytoplasm by IκB proteins. frontiersin.org Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated, ubiquitinated, and then degraded by the proteasome. frontiersin.orgnih.gov This degradation releases NF-κB, allowing its p65 subunit to move into the nucleus. mdpi.comnih.govresearchgate.net Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes. mdpi.com

Research demonstrates that this compound interferes with this process. In tumor necrosis factor-alpha (TNFα)-stimulated MH7A cells, a human rheumatoid arthritis synovial cell line, this compound treatment significantly suppressed the degradation of IκBα. mdpi.com This action consequently prevented the nuclear translocation of p65. mdpi.com By keeping p65 in the cytoplasm, this compound effectively blocks the transcription of NF-κB target genes, including those for interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-3 (MMP-3). mdpi.comnih.gov

Furthermore, studies on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice revealed that jatrorrhizine could significantly suppress the expression of TLR4, MyD88, and the phosphorylated form of p65 (p-p65), key components of the TLR4/MyD88/NF-κB signaling pathway. nih.gov This indicates that jatrorrhizine's anti-inflammatory effects may be exerted by inhibiting the activation of this upstream pathway, which is critical in the development of ulcerative colitis. nih.gov

Table 1: Modulation of NF-κB Signaling by this compound

| Cell/Animal Model | Inducing Agent | Key Findings | Reference |

| MH7A cells (human rheumatoid arthritis synovial cells) | TNFα | Inhibited IκBα degradation and suppressed p65 nuclear translocation. | mdpi.com |

| MH7A cells | TNFα | Downregulated NF-κB target genes (IL-1β, IL-6, IL-8, MMP-2, MMP-3). | mdpi.com |

| DSS-induced colitis mice | Dextran Sulfate Sodium (DSS) | Suppressed the expression of TLR4, MyD88, and p-p65. | nih.gov |

PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell proliferation, growth, and survival. mdpi.com Dysregulation of this pathway is a hallmark of many cancers. mdpi.com Jatrorrhizine has been found to exert inhibitory effects on this pathway.

In studies on breast cancer, jatrorrhizine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is linked to the Wnt/β-catenin signaling pathway. researchgate.net This inhibition leads to a reduction in the expression of proteins associated with cancer progression. researchgate.net The activation of the PI3K/AKT/mTOR pathway is known to be important for the development of leukemia and is associated with a poor prognosis. mdpi.com

Furthermore, in the context of metabolic diseases, jatrorrhizine has been shown to regulate glucose uptake and utilization and reduce insulin resistance by upregulating the expression of key components of the PI3K pathway, including the phosphoinositide-3-kinase regulatory subunit 1 (PI3KR1) and phosphorylated protein kinase B (p-AKT). nih.gov In obese mice, jatrorrhizine treatment improved hepatic lipid metabolism through the IRS1/PI3K/AKT signaling pathway. researchgate.net

Table 2: Effects of Jatrorrhizine on the PI3K/AKT/mTOR Pathway

| Disease/Condition | Model | Key Findings | Reference |

| Breast Cancer | - | Inhibits the PI3K/Akt/mTOR signaling pathway. | researchgate.net |

| Diabetes Mellitus | Rat model | Upregulated expression of PI3KR1 and p-AKT. | nih.gov |

| Obesity | db/db mice | Improved hepatic lipid metabolism via the IRS1/PI3K/AKT pathway. | researchgate.net |

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis. Its aberrant activation is strongly associated with the development and progression of various cancers, including colorectal and breast cancer. researchgate.netnih.gov Jatrorrhizine has demonstrated the ability to inhibit this pathway, thereby suppressing cancer cell proliferation and metastasis. nih.govnih.gov

In colorectal cancer cells (HCT-116 and HT-29), jatrorrhizine treatment led to a reduction in the expression of β-catenin and an increase in the expression of Glycogen Synthase Kinase-3β (GSK-3β). nih.govscienceopen.com GSK-3β is a key component of the β-catenin destruction complex, which targets β-catenin for degradation. By increasing GSK-3β expression, jatrorrhizine promotes the degradation of β-catenin, thus inhibiting the Wnt signaling pathway. nih.gov

Furthermore, jatrorrhizine's inhibition of the Wnt/β-catenin pathway has been linked to the suppression of the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and acquire mesenchymal features, enabling them to migrate and invade surrounding tissues. nih.gov This was evidenced by the increased expression of E-cadherin (an epithelial marker) and decreased expression of N-cadherin (a mesenchymal marker) in colorectal cancer cells treated with jatrorrhizine. nih.gov

In mammary carcinoma, molecular docking studies have shown that jatrorrhizine has a good binding affinity for Traf2 and Nck interacting serine protein kinase (TNIK), a key regulator of Wnt/β-catenin signaling. nih.gov By potentially inhibiting TNIK, jatrorrhizine restrains the Wnt/β-catenin pathway and EMT, thereby suppressing the proliferation and metastasis of mammary carcinoma cells. nih.gov

Table 3: Jatrorrhizine's Impact on the Wnt/β-catenin Signaling Pathway

| Cancer Type | Cell Lines | Key Findings | Reference |

| Colorectal Cancer | HCT-116, HT-29 | Reduced β-catenin, increased GSK-3β, suppressed EMT. | nih.govscienceopen.com |

| Mammary Carcinoma | MDA-MB-231, MCF-7, 4T1 | Potentially restrains TNIK, attenuating Wnt/β-catenin signaling and EMT. | nih.gov |

Akt/AMPK/eNOS Signaling Pathway

The Akt/AMP-activated protein kinase (AMPK)/endothelial nitric oxide synthase (eNOS) signaling pathway is crucial for maintaining vascular endothelial function. nih.govnih.gov Endothelial dysfunction is a key factor in the development of cardiovascular diseases, particularly in the context of diabetes and obesity. nih.govnih.gov Jatrorrhizine has been shown to protect against vascular endothelial dysfunction by upregulating this pathway. nih.gov

In diabetic rats, jatrorrhizine treatment restored vascular endothelial function by increasing the phosphorylation of Akt and eNOS. nih.govnih.gov The phosphorylation of eNOS at Serine 1177 is critical for its activation and the subsequent production of nitric oxide (NO), a key molecule in vasodilation and vascular protection. nih.gov

Jatrorrhizine also upregulates the phosphorylation of AMPK, which in turn can activate eNOS. nih.gov This compound has been shown to increase NO bioavailability and suppress oxidative stress in the vasculature. nih.gov Furthermore, in diabetic and obese mice, jatrorrhizine treatment enhanced the Akt/eNOS pathway, which was associated with an improvement in glucose sensitivity and fatty liver. researchgate.netfrontiersin.org

Table 4: Jatrorrhizine's Modulation of the Akt/AMPK/eNOS Pathway

| Condition | Model | Key Findings | Reference |

| Diabetes Mellitus | Rat model | Upregulated the Akt/AMPK/eNOS signaling pathway. | nih.gov |

| Diabetes and Obesity | Mouse model | Enhanced the Akt/eNOS pathway and NO bioavailability. | researchgate.netfrontiersin.org |

| Hyperglycemic conditions | Mouse aortas (ex vivo) | Stimulated the Akt/eNOS pathway. | nih.gov |

Piezo1 Pathway Investigation in Vascular Inflammation

The Piezo1 channel is a mechanosensitive ion channel that plays a significant role in the development of vascular inflammation, a common pathological basis for many cardiovascular diseases. nih.govresearchgate.net Recent research has identified jatrorrhizine as a potential inhibitor of the Piezo1 pathway, suggesting a novel mechanism for its anti-inflammatory effects in the vasculature. nih.govresearchgate.net

In a study investigating vascular inflammation, jatrorrhizine was found to reduce the severity of carotid intimal hyperplasia and local vascular inflammation in mice. nih.gov In an in vitro model of H2O2-induced endothelial cell inflammation, jatrorrhizine treatment significantly inhibited cell proliferation and migration and reduced the expression of pro-inflammatory factors. nih.govresearchgate.net

Crucially, the study found that the inhibitory effects of jatrorrhizine were diminished in endothelial cells with a knockout of the Piezo1 gene. nih.gov This suggests that the therapeutic effects of jatrorrhizine on vascular inflammation may be, at least in part, mediated through its action on the Piezo1 channel. nih.govresearchgate.net While Piezo1's role in various cardiovascular processes is being actively investigated uef.fi, jatrorrhizine is among the natural compounds documented as an inhibitor of this ion channel. uef.fi

Table 5: Jatrorrhizine and the Piezo1 Pathway in Vascular Inflammation

| Model | Inducing Agent | Key Findings | Reference |

| Carotid artery ligation in mice | Mechanical injury | Reduced carotid intimal hyperplasia and local vascular inflammation. | nih.gov |

| H2O2-induced endothelial cells | Hydrogen Peroxide (H2O2) | Inhibited cell proliferation, migration, and pro-inflammatory factor expression. | nih.govresearchgate.net |

| Endothelial Piezo1 knockout cells | - | Further significant inhibition by jatrorrhizine was not observed. | nih.gov |

Preclinical in Vitro and in Vivo Research on Jatrorrhizine Hydrochloride

Anticarcinogenic Research

Jatrorrhizine (B191652) hydrochloride has demonstrated notable effects against various cancer models, inhibiting key processes involved in tumor growth and spread.

Melanoma Cell Line Studies (e.g., C8161 human metastatic melanoma cells)

Jatrorrhizine hydrochloride has been identified as a potential agent against metastatic melanoma. chemfaces.comchemfaces.com Studies on the C8161 human metastatic melanoma cell line show that it inhibits cell proliferation in a dose-dependent manner. chemfaces.commdpi.com The half-maximal inhibitory concentration (IC50) for this effect has been reported as 47.4 ± 1.6 μmol/l. chemfaces.comresearchgate.net

Mechanistic investigations revealed that the compound induces cell cycle arrest at the G0/G1 phase. mdpi.comresearchgate.net This cell cycle inhibition is associated with the increased expression of cell cycle-suppressive genes p21 and p27. mdpi.com Interestingly, at doses up to 320 μmol/l, this compound did not cause significant cellular apoptosis. chemfaces.commdpi.com Furthermore, it has been shown to inhibit neovascularization, a critical process for tumor growth, in studies involving C8161 cells. chemfaces.comchemfaces.combiomol.com This is partly achieved by impeding the expression of VE-cadherin, a key protein in tumor vasculogenic mimicry and angiogenesis. chemfaces.comresearchgate.net

| Melanoma Cell Line Research on this compound | |

| Cell Line | C8161 (Human Metastatic Melanoma) |

| Primary Effects | Inhibition of proliferation and neovascularization. chemfaces.comnih.gov |

| IC50 Value | 47.4 ± 1.6 μmol/l. chemfaces.comresearchgate.net |

| Mechanism of Action | Induces G0/G1 cell cycle arrest. mdpi.comresearchgate.net |

| Overexpression of p21 and p27 genes. mdpi.com | |

| Impedes VE-cadherin gene expression. chemfaces.comresearchgate.net | |

| Apoptosis | No significant apoptosis induced at doses up to 320 μmol/l. chemfaces.commdpi.com |

Investigations in Other Cancer Cell Lines

The anticarcinogenic potential of jatrorrhizine extends beyond melanoma. Research has explored its effects on a variety of other cancer cell lines, revealing broad activity.

In colorectal cancer, studies on HCT-116 and HT-29 cells have shown that jatrorrhizine can inhibit metastasis. researchgate.net It influences the expression of N-cadherin and E-cadherin, which are crucial for cell adhesion and migration. researchgate.net Research on liver cancer cell lines, including HepG2 and HCCLM3, demonstrated that jatrorrhizine inhibits cell viability, proliferation, invasion, and migration while promoting apoptosis. nih.gov In breast cancer, the compound has been shown to inhibit the proliferation of cell lines such as MDA-MB-231 and MCF-7. nih.gov Additionally, its effect on inducing apoptosis in K562 leukemia cells has also been reported. researchgate.net

| This compound Activity in Various Cancer Cell Lines | |

| Cancer Type | Cell Lines |

| Colorectal Cancer | HCT-116, HT-29 |

| Liver Cancer | HepG2, HCCLM3 |

| Breast Cancer | MDA-MB-231, MCF-7 |

| Leukemia | K562 |

In Vivo Tumor Xenograft Models and Metastasis Inhibition

The anticancer effects observed in cell cultures have been supported by in vivo animal studies. In a mouse model, this compound was shown to reduce neovascularization mediated by C8161 melanoma cells. researchgate.netcaymanchem.com

In a nude mouse xenograft model using HCT-116 colorectal cancer cells, jatrorrhizine inhibited both tumor growth and metastasis and induced apoptosis of the tumor cells. researchgate.net The mechanism in this model involved the upregulation of GSK-3β and E-cadherin, and the downregulation of β-catenin and N-cadherin, key components of signaling pathways related to cell proliferation and adhesion. nih.gov Similarly, xenograft models for breast cancer have demonstrated that the compound can inhibit tumor growth. nih.gov

Anti-inflammatory and Immunomodulatory Research

This compound exhibits significant anti-inflammatory and immunomodulatory activities, which have been primarily investigated in the context of rheumatoid arthritis.

Models of Rheumatoid Arthritis (e.g., collagen-induced arthritis rats, MH7A synoviocytes)

The efficacy of this compound against rheumatoid arthritis (RA) has been evaluated using both in vivo and in vitro models. nih.govnih.gov In a collagen-induced arthritis (CIA) rat model, treatment with the compound significantly prevented the progression and development of RA by reducing inflammation and suppressing bone destruction. nih.govnih.govresearchgate.net

In vitro studies have utilized the RA-derived fibroblast-like synoviocyte cell line, MH7A. nih.govresearchgate.net In these cells, this compound effectively attenuated destructive phenotypes by inhibiting proliferation, migration, and the production of inflammatory mediators. nih.govnih.govresearchgate.net

| Research on this compound in Rheumatoid Arthritis Models | |

| In Vivo Model | Collagen-Induced Arthritis (CIA) in rats |

| In Vivo Effects | Prevents RA progression; anti-inflammatory effects; suppresses bone destruction. nih.govnih.govresearchgate.net |

| In Vitro Model | MH7A (Human rheumatoid arthritis-derived fibroblast-like synoviocytes) |

| In Vitro Effects | Attenuates destructive cell phenotypes; inhibits proliferation, migration, and secretion of inflammatory mediators. nih.govnih.govresearchgate.net |

Studies on Cytokine and Inflammatory Mediator Production (e.g., TNF-α, IL-1β, MMPs)

The anti-inflammatory effects of this compound are linked to its ability to modulate the production of key signaling molecules involved in the inflammatory cascade. In the CIA rat model, the compound inhibited local levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the joints. mdpi.com

In cultured MH7A synoviocytes stimulated with TNF-α, this compound significantly inhibited the increased production of several pro-inflammatory cytokines and matrix metalloproteinases (MMPs). mdpi.com Specifically, it reduced the transcript and protein levels of IL-1β, IL-6, IL-8, MMP-2, and MMP-3. mdpi.com Further mechanistic analysis revealed that these effects are mediated through the suppression of TNF-α-stimulated activation of the nuclear factor of kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs), particularly ERK and p38. nih.govnih.govnih.gov This inhibition of key inflammatory signaling pathways underlies its potential as a therapeutic agent for RA. nih.govnih.gov

| Effect of this compound on Inflammatory Mediators | |

| In Vivo (CIA Rats) | Reduced local levels of TNF-α and IL-1β in joints. mdpi.com |

| In Vitro (MH7A Cells) | Decreased production of IL-1β, IL-6, IL-8, MMP-2, and MMP-3. mdpi.com |

| Underlying Mechanism | Suppression of TNF-α-induced activation of NF-κB and MAPKs (ERK and p38). nih.govnih.govmdpi.comnih.gov |

Vascular Inflammation Mechanisms

Vascular inflammation is a key pathological process in many cardiovascular diseases. researchgate.netnih.gov Research suggests that jatrorrhizine may offer protective effects by modulating inflammatory pathways in vascular endothelial cells.

In a study investigating the effects of jatrorrhizine on vascular inflammation, it was found to reduce the severity of carotid intimal hyperplasia and local vascular inflammation in mice. nih.gov In an in vitro model using H2O2-induced endothelial cell inflammation, jatrorrhizine treatment significantly inhibited cell proliferation and migration. nih.gov It also decreased the expression of pro-inflammatory factors. nih.gov The mechanism of action appears to be linked to the inhibition of Piezo1 activation, a pathway known to be involved in vascular inflammation. researchgate.netnih.gov

Another study looked at the effects of this compound (JAH) on oxidative damage in mouse brain endothelial cells (MBECs). cellmolbiol.org JAH was found to inhibit tert-butyl hydroperoxide (t-BHP)-induced oxidative damage by increasing cell viability and inhibiting apoptosis. cellmolbiol.org It also significantly reduced the production of reactive oxygen species (ROS) and lipid peroxidation. cellmolbiol.org Furthermore, JAH regulated the expression of inflammatory cytokines, including IL-1β, TNF-α, and IL-6, and increased the activation of endothelial nitric oxide synthase (eNOS). cellmolbiol.orgcellmolbiol.org This protective effect was associated with the protein expression of peroxisome proliferator-activated receptor-γ (PPAR-γ). cellmolbiol.org

Antimicrobial and Antiprotozoal Research

This compound has demonstrated a broad spectrum of activity against various pathogens, including bacteria, viruses, and protozoa.

The antibacterial properties of jatrorrhizine have been evaluated against several clinically relevant pathogens.

Staphylococcus aureus (MRSA): While jatrorrhizine alone has shown limited direct antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 64 mg/l, it has demonstrated significant potential as a resistance-modifying agent. nih.govnih.govresearchgate.net It has been shown to work synergistically with the antibiotic norfloxacin (B1679917) (NFX) both in vitro and in vivo in a murine thigh infection model. nih.govnih.gov The mechanism behind this synergy involves the inhibition of bacterial drug efflux pumps, specifically by suppressing the mRNA expression of the NorA efflux pump and binding to it through hydrogen bonds, hydrophobic, and electrostatic interactions. nih.govnih.gov

Candida albicans and Candida auris: Candida species are a common cause of fungal infections. Research has shown that jatrorrhizine possesses antifungal activity. researchgate.net One study found that jatrorrhizine was the most effective among several alkaloids tested against various fungal species, with MICs ranging from 62.5 to 125 µg/mL. researchgate.net It was noted that dermatophytes were more susceptible to jatrorrhizine than yeasts. researchgate.net Another study identified jatrorrhizine as a compound with higher activity against drug-resistant C. albicans that overexpresses the Mdr1p efflux pump. biorxiv.org The emergence of multidrug-resistant Candida auris has created an urgent need for new antifungal agents. nih.govmdpi.comjmb.or.kr While direct research on this compound against C. auris is still emerging, its activity against other resistant Candida species suggests it may be a compound of interest.

This compound has been investigated for its potential to combat viral infections.

H7N9 Avian Influenza Neuraminidase Inhibition: this compound has exhibited a potent inhibitory effect on the neuraminidase of the H7N9 avian influenza virus. rsc.orgchemfaces.com Molecular docking studies have shown that it binds to the active site of the neuraminidase. rsc.org Interestingly, its binding position does not overlap with that of oseltamivir (B103847), a commonly used antiviral drug. rsc.org This suggests that this compound could potentially be used in combination with oseltamivir to enhance the inhibition of neuraminidase activity. rsc.orgbiocrick.comcolab.ws Further enzymatic assays have confirmed the coordinated inhibitory effect of jatrorrhizine and oseltamivir on H7N9 neuraminidase. rsc.org

The antiprotozoal effects of jatrorrhizine have been documented against significant human pathogens.

Plasmodium falciparum: This parasite is the primary cause of malaria. Jatrorrhizine has demonstrated activity against P. falciparum, with reported IC50 values of 422 and 1,607 ng/ml for the D-6 and W-2 clones, respectively. caymanchem.com Another study reported an IC50 value of 0.24 ± 0.002 μg/ml against the K1 strain of P. falciparum. nih.gov

Entamoeba histolytica: This protozoan is the causative agent of amoebiasis. nih.govdypvp.edu.inuonbi.ac.ke In vitro studies have shown that jatrorrhizine is active against E. histolytica, with a reported IC50 value of 82.7 μM. caymanchem.com Another source indicates an IC50 value of 3.15 µM. chembk.com The identification of jatrorrhizine in the active fractions of plant extracts traditionally used to treat amoebiasis supports its potential as an antiamoebic compound. nih.gov

Metabolic Regulatory Research

This compound has been investigated for its potential role in regulating metabolic disorders, particularly hyperlipidemia and obesity.

Preclinical studies using both in vitro cell models and in vivo animal models have provided insights into the mechanisms by which jatrorrhizine may exert its metabolic regulatory effects.

In Vitro (HepG2 cells): In HepG2 cells, a human liver cancer cell line commonly used to study lipid metabolism, jatrorrhizine has been shown to increase the expression of the hepatic low-density lipoprotein receptor (LDLR). nih.gov This leads to a significant reduction in cellular lipid accumulation. nih.gov The combination of jatrorrhizine with other alkaloids from Rhizoma Coptidis has been shown to have a synergistic cholesterol-lowering effect in HepG2 cells. researchgate.net

In Vivo (High-fat diet-induced models): In high-fat diet-induced obese mouse models, treatment with this compound has been shown to reduce body weight. spandidos-publications.comnih.govspandidos-publications.com This effect was not associated with a decrease in food intake, suggesting it may not affect appetite. spandidos-publications.comspandidos-publications.com The treatment also led to improved glucose tolerance and insulin (B600854) sensitivity. spandidos-publications.comnih.gov Furthermore, this compound treatment resulted in reduced serum levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels. caymanchem.comspandidos-publications.comnih.gov At the molecular level, jatrorrhizine downregulated the hepatic mRNA expression of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS), key regulators of lipogenesis. nih.govspandidos-publications.comnih.gov Conversely, it induced the expression of peroxisome proliferator-activated receptor-α (PPAR-α) and carnitine palmitoyltransferase 1A (CPT1A), which are involved in lipid oxidation. nih.govspandidos-publications.comnih.gov In hyperlipidemic hamsters fed a high-fat, high-cholesterol diet, jatrorrhizine administration also reduced serum total cholesterol and triglycerides. nih.govresearchgate.net

Data Tables

Table 1: Antibacterial and Antifungal Activity of Jatrorrhizine

Table 2: Antiviral and Antiprotozoal Activity of Jatrorrhizine

Table 3: Metabolic Regulatory Effects of this compound

Antidiabetic Mechanisms

This compound has demonstrated notable antidiabetic effects through various mechanisms, including the enhancement of glucose uptake, improvement of insulin sensitivity, and modulation of gut microbiota.

Research indicates that jatrorrhizine regulates glucose uptake and utilization. frontiersin.org It has been shown to reduce insulin resistance by upregulating the expression of key proteins involved in the insulin signaling pathway, such as insulin receptor substrate 2 (IRS2), phosphoinositide-3-kinase regulatory subunit 1 (PI3KR1), and phosphorylated protein kinase B (p-AKT). frontiersin.org Furthermore, it enhances the expression of glucose transporters GLUT1, GLUT2, and GLUT4, which are crucial for transporting glucose into cells. frontiersin.org The activation of the AMP-activated protein kinase (AMPK) pathway is another key mechanism, with studies showing an increase in phospho-AMPK (p-AMPK), which plays a central role in cellular energy homeostasis and glucose metabolism. frontiersin.org

In addition to its direct effects on cellular glucose metabolism, jatrorrhizine has been found to positively influence gut microbiota, which is often imbalanced in type 2 diabetes. frontiersin.org While direct studies on jatrorrhizine's specific effects on gut microbiota are emerging, research on related compounds from Coptis chinensis, like berberine (B55584), suggests that modulation of the gut microbiome is a viable mechanism for improving glucose intolerance and metabolic status. frontiersin.org

Table 1: Antidiabetic Mechanisms of this compound

| Mechanism | Key Molecular Targets/Pathways | Observed Effects | Supporting Evidence |

| Glucose Uptake & Utilization | IRS2, PI3KR1, p-AKT, p-AMPK, GLUT4/1/2 | Increased expression and activation of key signaling proteins, leading to enhanced glucose transport into cells. | In vitro and in vivo studies demonstrating upregulation of these pathways. frontiersin.org |

| Insulin Sensitivity | Akt/AMPK/eNOS signaling pathway | Restoration of vascular endothelial dysfunction and reduction of inflammatory markers (IL-1β, TNF-α) in diabetic models. frontiersin.org | Studies in diabetic rat models. frontiersin.org |

| Gut Microbiota Modulation | Alteration of gut microbial composition | Amelioration of disordered gut microbiota associated with type 2 diabetes. | Inferences from studies on Coptis chinensis extracts. frontiersin.org |

Neuroprotective Research

This compound has shown promise in protecting the nervous system, particularly in the context of ischemic stroke and neurodegenerative diseases.

Endothelial Cell Protection in Ischemic Stroke Models

In preclinical models of ischemic stroke, this compound has been shown to protect brain endothelial cells from injury. cellmolbiol.orgcellmolbiol.org Ischemic stroke can lead to endothelial dysfunction, oxidative stress, and inflammation, contributing to neuronal damage. cellmolbiol.orgcellmolbiol.org

Studies using mouse brain endothelial cells (MBECs) have demonstrated that this compound can mitigate oxidative damage induced by agents like tert-butyl hydroperoxide (t-BHP). cellmolbiol.orgcellmolbiol.org It achieves this by increasing cell viability, inhibiting apoptosis (programmed cell death), and reducing the production of reactive oxygen species (ROS) and lipid peroxidation. cellmolbiol.orgcellmolbiol.org Furthermore, it helps maintain mitochondrial function by preserving the mitochondrial membrane potential and ATP synthesis. cellmolbiol.orgcellmolbiol.org The compound also exhibits anti-inflammatory properties by regulating the expression of inflammatory cytokines and increasing the activation of endothelial nitric oxide synthase (eNOS). cellmolbiol.orgcellmolbiol.org The protective effects appear to be linked to the activation of the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway. cellmolbiol.orgcellmolbiol.org

Acetylcholinesterase Inhibition and Neurotransmitter Reuptake Modulation

Jatrorrhizine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of AChE increases the levels of acetylcholine in the brain, a strategy used in the treatment of Alzheimer's disease to improve cognitive function. nih.govnih.gov Jatrorrhizine, along with other protoberberine alkaloids like berberine and palmatine (B190311), is considered a promising natural AChE inhibitor. nih.govnih.gov While the primary focus has been on AChE inhibition, the broader effects on other neurotransmitter systems, such as serotonin (B10506) and norepinephrine (B1679862) reuptake, are areas for further investigation.

Table 2: Neuroprotective Mechanisms of this compound

| Research Area | Model System | Key Findings | Supporting Evidence |

| Endothelial Cell Protection | Mouse brain endothelial cells (MBECs) | Increased cell viability, inhibited apoptosis, reduced ROS production, maintained mitochondrial function, and regulated inflammatory cytokines. cellmolbiol.orgcellmolbiol.org | In vitro studies on t-BHP-induced oxidative damage. cellmolbiol.orgcellmolbiol.org |